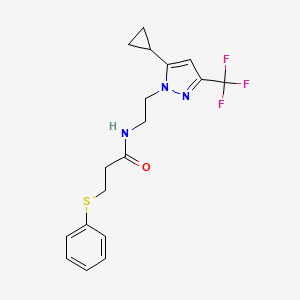

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide

Description

N-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a structurally complex molecule featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. The ethyl linker connects the pyrazole moiety to a propanamide group, which is further modified by a phenylthio (-SPh) substituent. The compound’s design aligns with strategies to optimize pharmacokinetic profiles in drug discovery, particularly for targets requiring lipophilic or electron-deficient binding motifs .

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3OS/c19-18(20,21)16-12-15(13-6-7-13)24(23-16)10-9-22-17(25)8-11-26-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWKBXKDUPVLMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)CCSC3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide involves multiple steps:

Formation of Pyrazole Ring: : The pyrazole ring can be synthesized by the cyclization reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Substitution Reactions: : Introduction of cyclopropyl and trifluoromethyl groups can be achieved through various substitution reactions, such as Friedel-Crafts alkylation and halogen exchange reactions.

Amidation Reaction: : Coupling the pyrazole derivative with an appropriate thiol and propanoyl chloride under controlled conditions yields the target compound.

Industrial Production Methods

Large-scale production follows similar synthetic routes but utilizes batch reactors and continuous flow systems to enhance yield and efficiency. Process optimization includes precise control of reaction temperatures, pressures, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Under oxidative conditions, the compound can undergo oxidation at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: : The amide and pyrazole groups can be selectively reduced using suitable reducing agents, yielding amines and dihydropyrazoles.

Substitution: : Halogen exchange and nucleophilic substitution reactions allow modification of the pyrazole ring and other functional groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution conditions: Base-catalyzed reactions using sodium hydride (NaH) or potassium carbonate (K2CO3)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, dihydropyrazoles

Substitution: Halogenated pyrazoles, various substituted derivatives

Scientific Research Applications

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide finds extensive use in:

Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: : Investigating biological pathways and as a ligand in biochemical assays.

Medicine: : Potential therapeutic agent due to its unique structural properties.

Industry: : Used in material science and catalysis.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with specific enzymes and receptors in biological systems. It binds to the active sites of enzymes, influencing their activity and affecting metabolic pathways. The trifluoromethyl and cyclopropyl groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Divergences

Pyrazole Core Modifications :

- The target compound’s 5-cyclopropyl and 3-CF₃ groups enhance steric bulk and electron deficiency compared to unsubstituted pyrazoles (e.g., Compound 4) or phenyl-substituted analogs (e.g., 11a). These modifications likely improve target selectivity, as seen in kinase inhibitors where CF₃ groups stabilize ligand-receptor interactions .

- In contrast, Compound 191 integrates a pyrazole with an indazole-pyridine scaffold, broadening its interaction profile for multi-kinase inhibition .

- Functional Group Variations: The phenylthio (-SPh) group in the target compound distinguishes it from sulfonamide (e.g., COX-2 inhibitors in ) or methoxy-substituted analogs (e.g., Compound 4). The thioether group may confer redox activity or modulate membrane permeability due to its moderate hydrophobicity .

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s logP is expected to be higher than Compound 4 (due to -CF₃ and -SPh) but lower than Compound 191 (due to the latter’s larger aromatic systems). This balance may favor blood-brain barrier penetration for CNS targets .

- Metabolic Stability : The -CF₃ and cyclopropyl groups resist oxidative metabolism, contrasting with methoxy groups in Compound 4, which are susceptible to demethylation .

- The phenylthio group’s electron-deficient nature may mimic sulfonamides in enzyme active-site binding .

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring, cyclopropyl group, trifluoromethyl moiety, and a phenylthio group. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H18F3N3OS |

| Molecular Weight | 357.76 g/mol |

| LogP | 3.5862 |

| Polar Surface Area | 37.92 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial activities. A study evaluating various pyrazole derivatives found that they displayed antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentrations (MICs) were determined using standard twofold dilution methods, showing varying degrees of effectiveness across different compounds.

Case Study: Antimicrobial Efficacy

In a comparative study of pyrazole derivatives, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide was evaluated alongside other similar compounds. The results indicated moderate antibacterial activity with MIC values ranging from 32 to 128 µg/mL against the tested strains . The presence of the trifluoromethyl group was noted to enhance the lipophilicity of the compound, potentially contributing to its biological activity.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. Compounds similar to N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide have shown promising results in inhibiting tumor growth in various cancer cell lines.

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Summary of Research Findings

A review of the literature reveals several important findings regarding the biological activity of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide:

- Antimicrobial Properties : Effective against various bacterial strains with MIC values indicating moderate potency.

- Anticancer Properties : Demonstrated potential in inhibiting tumor cell growth through apoptosis induction.

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

The synthesis involves cyclization of cyclopropyl hydrazine with trifluoromethyl ketones under acidic or basic conditions , followed by coupling with a thioether-containing propanamide intermediate using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Key optimizations include:

- Temperature control during cyclization (e.g., 60–80°C for pyrazole ring formation) to minimize side reactions.

- Solvent selection (e.g., ethanol or DMF) to enhance intermediate solubility .

- Purification via column chromatography or HPLC to isolate the final product from byproducts like unreacted thiophenyl intermediates .

What computational strategies can predict the biological activity of this compound?

Methodological Answer:

- Molecular docking with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) to assess binding affinity and interaction modes .

- PASS (Prediction of Activity Spectra for Substances) program to screen for potential anticancer or antimicrobial activity based on structural fingerprints .

- Quantum chemical calculations to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity with biological targets .

How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign proton environments (e.g., cyclopropyl CH₂ groups at δ ~1.0–1.5 ppm) and confirm trifluoromethyl (-CF₃) signals .

- IR spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and thioether C-S bonds (~650–700 cm⁻¹) .

- Mass spectrometry : Cross-validate molecular weight (e.g., M+1 peak at m/z 423.2) and fragmentation patterns .

What advanced strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Substituent variation : Modify the pyrazole’s cyclopropyl group to assess steric effects or replace the phenylthio group with fluorophenyl to study electronic impacts .

- Comparative bioassays : Test derivatives against control compounds (e.g., chlorinated vs. fluorinated analogs) to correlate structural features with activity .

- Crystallographic data : Analyze bond angles and planarity of the pyrazole ring to predict interaction stability with target receptors .

How can conflicting data on synthetic yields be resolved systematically?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters like pH (for cyclization) or catalyst loading (e.g., Pd/C for coupling reactions) to identify optimal conditions .

- Kinetic studies : Monitor reaction progress via TLC or HPLC to pinpoint rate-limiting steps (e.g., slow amide bond formation) .

- Byproduct analysis : Use LC-MS to detect intermediates (e.g., unreacted thiophenyl ketones) that reduce yield .

What crystallographic data are critical for predicting the compound’s reactivity?

Methodological Answer:

- Bond lengths : Short C-F bonds in the trifluoromethyl group indicate strong electron-withdrawing effects, influencing electrophilic substitution .

- Dihedral angles : Planarity between the pyrazole and phenylthio groups affects π-π stacking with aromatic residues in enzyme active sites .

- Packing motifs : Hydrogen-bonding networks in the crystal lattice correlate with solubility and stability .

How can the compound’s stability under physiological conditions be evaluated?

Methodological Answer:

- Accelerated degradation studies : Expose the compound to simulated gastric fluid (pH 1.2) or plasma (pH 7.4) at 37°C, monitoring degradation via HPLC .

- Light/heat stress testing : Track decomposition products (e.g., hydrolysis of the amide bond) using LC-MS .

- Stability-indicating assays : Validate methods by spiking with degradation markers and ensuring baseline separation .

What mechanistic insights guide the design of derivatives with enhanced activity?

Methodological Answer:

- Kinetic isotope effects : Replace hydrogen with deuterium in the cyclopropyl group to study C-H activation barriers in metabolic pathways .

- Electrophilicity mapping : Identify reactive sites (e.g., sulfur in the thioether) prone to oxidation or nucleophilic attack .

- Enzyme inhibition assays : Measure IC₅₀ values against COX-2 or kinases to prioritize derivatives with sub-micromolar potency .

How can discrepancies in reported biological activity across similar compounds be addressed?

Methodological Answer:

- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols to minimize variability .

- Structural overlays : Compare X-ray structures of analogs to identify critical pharmacophore differences (e.g., trifluoromethyl vs. methyl groups) .

- Meta-analysis : Aggregate data from multiple studies to distinguish trends from outliers (e.g., higher activity in chlorinated vs. fluorinated analogs) .

What green chemistry approaches can reduce environmental impact during synthesis?

Methodological Answer:

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalyst recycling : Use immobilized enzymes or magnetic nanoparticles for amide bond formation to reduce waste .

- Computational screening : Predict solvent-free reaction pathways or one-pot syntheses to minimize steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.